3-(1H-benzo[d]imidazol-2-il)-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19F3N6O and its molecular weight is 392.386. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de la Polimerización de Tubulina
Este compuesto se ha utilizado en la síntesis de nuevos conjugados que actúan como inhibidores de la polimerización de tubulina . Estos conjugados han mostrado una citotoxicidad considerable con valores de IC 50 que van desde 0,54 hasta 31,86 μM . Inhiben eficazmente la formación del ensamblaje de microtúbulos en DU-145, una línea celular de cáncer de próstata humano .
Actividad Antiproliferativa
El compuesto se ha evaluado por su actividad antiproliferativa en líneas celulares de cáncer humano seleccionadas como próstata (DU-145), pulmón (A549), cuello uterino (HeLa) y mama (MCF-7) . Algunos derivados del compuesto mostraron una actividad significativa contra la línea celular DU-145 .
Capacidad de Inducción de Apoptosis
Los derivados de este compuesto han mostrado la capacidad de inducir apoptosis . Esto se confirmó mediante tinción con Hoechst, medición del potencial de la membrana mitocondrial y generación de ROS, y ensayos de anexina V-FITC .
Síntesis de Imidazoles
El compuesto es un motivo estructural importante en la síntesis de imidazoles . Los imidazoles son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .
Pseudohaluro en Reacciones de Acoplamiento Cruzado Catalizadas por Pd
El compuesto se puede utilizar como un pseudohaluro en reacciones de acoplamiento cruzado catalizadas por Pd . Esto se usa comúnmente en estudios biológicos y química medicinal .
Actividad Antibacteriana y Antifúngica
El compuesto se ha cribado para actividad antibacteriana y antifúngica . Algunos derivados mostraron una pequeña actividad antibacteriana pero una actividad antifúngica apreciable .
Mecanismo De Acción
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for the formation of microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a vital role in cell division.
Mode of Action
The compound acts as a tubulin polymerization inhibitor . It binds to tubulin, preventing it from assembling into microtubules. This disrupts the formation of the mitotic spindle, a structure that is necessary for cell division. As a result, the cells are unable to divide, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitosis phase. Without the formation of the mitotic spindle, the cell cannot properly segregate its chromosomes, leading to a halt in mitosis. This triggers apoptosis , or programmed cell death .
Result of Action
The compound’s action leads to the death of rapidly dividing cells , such as cancer cells . By inhibiting tubulin polymerization, the compound prevents these cells from dividing, leading to their death. This makes it a potential candidate for use as an anticancer agent .
Actividad Biológica
The compound 3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a novel synthetic derivative with potential therapeutic applications. Its structure incorporates a benzimidazole moiety linked to a tetrahydrotriazolopyridine, which may confer unique biological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, benzimidazole derivatives have been shown to inhibit the activity of various kinases and ion channels, which are critical in cellular signaling pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability.
Anticancer Activity
A study explored the cytotoxic effects of related benzimidazole derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines . The mechanism involved apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (μM) |
---|---|---|
4e | SISO | 2.38 |
5l | RT-112 | 3.77 |
5m | SISO | Best selectivity |
TRPC6 Inhibition
The compound has been identified as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is implicated in various pathophysiological conditions such as cardiac hypertrophy and renal fibrosis. Inhibition of TRPC6 by similar compounds has shown promise in reducing hypertrophic responses in cardiomyocytes .
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation .
Case Study 2: TRPC6 Inhibition in Cardiac Cells
In a preclinical model, administration of the compound resulted in a marked reduction in TRPC6-mediated calcium influx in cardiac myocytes. This effect was associated with decreased hypertrophy markers such as ANP and BNP expression levels .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c19-18(20,21)11-7-8-27-15(9-11)25-26-16(27)10-22-17(28)6-5-14-23-12-3-1-2-4-13(12)24-14/h1-4,11H,5-10H2,(H,22,28)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNTBFLLUQMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)CC1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.